2-Fluoro-4-(2-methylpropoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVVNEVPGDXGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666806 | |
| Record name | 2-Fluoro-4-(2-methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500015-23-6 | |
| Record name | 2-Fluoro-4-(2-methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Fluoro 4 2 Methylpropoxy Aniline and Analogues
Established Precursor Synthesis for Fluorinated Aniline (B41778) Building Blocks
The journey towards 2-fluoro-4-(2-methylpropoxy)aniline begins with the synthesis of appropriately functionalized aniline precursors. These building blocks provide the foundational scaffold upon which the final molecule is constructed.
Synthetic Routes to 2-Fluoro-4-haloanilines (e.g., 2-Fluoro-4-iodoaniline)
A common and critical precursor is 2-fluoro-4-iodoaniline (B146158). rsc.orggoogle.comnih.gov The synthesis of this compound and similar haloanilines can be achieved through direct halogenation of a corresponding fluoroaniline (B8554772). For instance, the iodination of 2-fluoroaniline (B146934) can be carried out using iodine in the presence of a base like sodium bicarbonate or calcium carbonate. google.comprepchem.com This electrophilic aromatic substitution reaction introduces an iodine atom at the position para to the fluorine, a directing effect influenced by the electronic properties of the fluorine and amino substituents.
Another approach involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. While not explicitly detailed for 2-fluoro-4-iodoaniline in the provided context, this classical method is a versatile tool for introducing halogens onto an aromatic ring. tib.eu
A notable method for synthesizing 2-iodoanilines is through a transition-metal-free and base-free decarboxylative iodination of anthranilic acids in the presence of oxygen. rsc.org This approach offers a practical route to various substituted 2-iodoanilines. rsc.org
| Precursor | Reagents and Conditions | Yield | Reference |
| 4-Fluoro-2-iodoaniline | 4-fluoroaniline (B128567), iodine, calcium carbonate, ether, water, reflux | Not Specified | prepchem.com |
| 2-Fluoro-4-iodoaniline | 2-fluoroaniline, iodine, sodium hydrogen carbonate | 97% | google.com |
| 4-Chloro-2-iodoaniline | Not Specified | 68% | rsc.org |
| 5-Fluoro-2-iodoaniline | Not Specified | 68% | rsc.org |
Methodologies for Introducing the 2-Methylpropoxy Moiety
The introduction of the 2-methylpropoxy (isobutoxy) group is another pivotal step. This is typically achieved through a nucleophilic substitution reaction where an alcohol or its corresponding alkoxide attacks an activated aromatic ring. While direct introduction of an alcohol group onto an aromatic ring is challenging, the synthesis of aryl ethers is a well-established process. stackexchange.comlibretexts.org
One common strategy involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. In the context of synthesizing the target molecule, a precursor such as 3-fluoro-4-aminophenol could be reacted with 1-bromo-2-methylpropane (B43306) (isobutyl bromide) to form the desired ether linkage. google.com
Carbon-Nitrogen Bond Formation Approaches in Substituted Aniline Synthesis
The formation of the carbon-nitrogen bond is a cornerstone of aniline synthesis. Several powerful methodologies have been developed to achieve this transformation with high efficiency and selectivity.
Nucleophilic Aromatic Substitution Reactions on Fluorinated Aromatics
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. acs.orgyoutube.comnih.gov The fluorine atom in a fluorinated aromatic compound can act as a good leaving group, especially when the ring is activated by other substituents. ossila.com In the synthesis of aniline derivatives, an amine can act as the nucleophile, displacing a halide or other suitable leaving group on the aromatic ring. nih.gov The reaction is often facilitated by heating and can be performed with various amines. youtube.com For instance, a fluorinated precursor can react with an amine to form a new C-N bond, a process that is fundamental in building complex aniline structures. acs.org
Ullmann-type Coupling Reactions for Aryl Ether Formation
The Ullmann condensation is a classical copper-catalyzed reaction used to form aryl ethers, thioethers, and amines. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org Traditional Ullmann reactions often require stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgacs.org
The Ullmann ether synthesis specifically refers to the C-O bond formation between an aryl halide and an alcohol. wikipedia.org This method is particularly useful for synthesizing diaryl ethers and can be adapted for the formation of the 2-methylpropoxy ether linkage in the target molecule. acs.orgarkat-usa.org
| Reaction Type | Catalyst System | Key Features | References |
| Ullmann Ether Synthesis | Copper-based (metal or salts) | High temperatures, polar solvents, electron-withdrawing groups on aryl halide accelerate the reaction. | wikipedia.org |
| Modern Ullmann-type | Soluble copper catalysts with ligands (e.g., diamines, acetylacetonate) | Milder conditions compared to classical methods. | wikipedia.orgacs.org |
Palladium-Catalyzed C-N Cross-Coupling Methodologies for Aniline Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of anilines and their derivatives. acs.orgnih.govacs.org These methods offer a broad substrate scope and generally proceed under milder conditions than traditional methods like the Ullmann reaction. nih.gov The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgbeilstein-journals.orgnih.gov The continual development of new ligands has significantly expanded the versatility and reliability of these protocols. acs.org
This methodology is widely applied in the synthesis of complex molecules, including pharmaceuticals, due to its high efficiency and functional group tolerance. nih.gov A key strategy involves the protection of the amino group of a haloaniline, followed by a palladium-catalyzed coupling with an amine, and subsequent deprotection to yield the desired substituted aniline. google.com
| Catalyst System | Ligands | Base | Solvent | References |
| Pd(OAc)₂/Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.orgnih.gov |
| Pd₂(dba)₃ and Xantphos | Xantphos | Not Specified | Dioxane | google.com |
Regioselective Synthesis Strategies for this compound Scaffold
The regioselective synthesis of the this compound scaffold presents a significant challenge due to the directing effects of the amino and fluoro groups on the aromatic ring. Achieving the desired 2-fluoro-4-alkoxy substitution pattern requires careful control of reaction conditions and the strategic use of protecting groups.
A common approach involves a multi-step synthesis starting from a readily available precursor. For instance, a plausible route could begin with 2-fluoro-4-bromoaniline. The amino group can be protected, for example, as an acetamide, to prevent side reactions. This is followed by a nucleophilic substitution reaction to introduce the 2-methylpropoxy group at the 4-position, displacing the bromine atom. This reaction is typically carried out in the presence of a base and a copper or palladium catalyst. Finally, deprotection of the amino group yields the target compound. A patent describes a method for synthesizing 2-fluoro-4-substituted-amino anilines by first protecting the amino group of 2-fluoro-4-bromoaniline with pivaloyl chloride. google.com This is followed by a reaction with various amines, catalyzed by Pd2(dba)3 and Xantphos, and subsequent deprotection with a 50% sulfuric acid solution. google.com
Another strategy could involve the direct fluorination of a 4-(2-methylpropoxy)aniline precursor. However, electrophilic fluorination of anilines can be challenging to control and may lead to a mixture of isomers. The regioselectivity of such reactions is highly dependent on the fluorinating agent and the reaction conditions. dur.ac.uk
The hydroxylation of C4-substituted 2-fluoroanilines has been studied to understand the regioselectivity of metabolic processes. nih.gov These studies have shown that the position of hydroxylation (C4 vs. C6) is influenced by the nature of the C4 substituent, which in turn affects the toxicological profile of the compounds. nih.gov This highlights the importance of controlling regioselectivity not only in the synthesis but also in the context of the molecule's biological activity.
Table 1: Comparison of Regioselective Synthesis Strategies
| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |
| Multi-step synthesis | 2-Fluoro-4-bromoaniline | Protection of amine, Nucleophilic substitution, Deprotection | Good control over regioselectivity | Longer reaction sequence |
| Direct fluorination | 4-(2-methylpropoxy)aniline | Electrophilic fluorination | Potentially shorter route | Difficult to control regioselectivity, potential for side products |
Advanced Synthetic Protocols for Structurally Related Alkoxy-Fluoroanilines
Recent advancements in synthetic chemistry have provided more efficient and versatile methods for the preparation of alkoxy-fluoroanilines. These protocols often utilize modern catalytic systems and novel reagents to achieve high yields and selectivities.
One notable development is the use of photoredox catalysis for the difluoroalkylation of anilines. nih.govacs.org While not directly producing the target alkoxy-fluoroaniline, this method demonstrates a powerful approach for introducing fluorinated motifs into aniline scaffolds under mild conditions, which could be adapted for the synthesis of related structures. nih.govacs.org These reactions often employ organic photocatalysts like Eosin Y, avoiding the use of transition metals. nih.gov
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of complex aniline derivatives. For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This can be applied to couple a fluorinated aryl halide with an alkoxy-substituted amine or vice versa. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency.
A patent describes the synthesis of fluorinated anilines via a Halex reaction (halogen exchange) starting from chloronitrobenzenes, followed by hydrogenation. google.com This method is effective for producing compounds like 2,4-difluoroaniline (B146603) from 2,4-dichloronitrobenzene. google.com Another patented method involves the preparation of m-fluoroaniline from m-chloroaniline through a Schiemann reaction followed by ammonolysis. google.comgoogle.com
The synthesis of ortho-trifluoromethoxylated aniline derivatives has been achieved through a two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration. youtube.com This protocol is operationally simple and amenable to gram-scale synthesis. youtube.com
Table 2: Advanced Synthetic Protocols for Alkoxy-Fluoroanilines
| Protocol | Key Features | Catalysts/Reagents | Applications |
| Photoredox Catalysis | Mild reaction conditions, visible light irradiation | Eosin Y, organic photocatalysts | Fluoroalkylation of anilines |
| Palladium-catalyzed Cross-Coupling | Formation of C-N and C-O bonds | Palladium complexes with specialized ligands | Synthesis of complex substituted anilines |
| Halex Reaction | Halogen exchange followed by reduction | Potassium fluoride (B91410), phase transfer catalysts | Preparation of fluoroanilines from chloro precursors |
| OCF3 Migration | Two-step sequence for ortho-trifluoromethoxylation | N-aryl-N-hydroxyacetamide, thermal conditions | Synthesis of ortho-trifluoromethoxylated anilines |
Green Chemistry Approaches and Sustainable Synthesis of Fluoroaniline Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of fluoroaniline derivatives to minimize environmental impact and improve safety. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes.
A significant advancement in green chemistry is the use of enzymatic and photoenzymatic methods. Researchers have developed an eco-friendly method to incorporate fluorine into olefins using a light-activated "holoenzyme". techexplorist.com This approach offers high precision and control over the fluorination process, representing a more sustainable alternative to traditional methods that are often complex and environmentally unfriendly. techexplorist.com
The development of transition-metal-free synthetic methods is another key aspect of green chemistry. The use of organic photocatalysts, as mentioned in the previous section, avoids the use of potentially toxic and expensive heavy metals. nih.gov
Solvent selection also plays a crucial role in the sustainability of a synthetic process. The use of water or other environmentally benign solvents is preferred over volatile organic compounds. For example, a method for preparing 3-chloro-4-fluoroaniline (B193440) utilizes a hydrogenation reaction without an organic solvent, making the process simpler and more suitable for large-scale production. patsnap.com
Furthermore, catalytic hydrogenation using catalysts like Pt/C is a cleaner alternative to reduction methods that use stoichiometric amounts of reducing agents like iron powder, which can generate large amounts of waste. patsnap.com The synthesis of enantiopure fluorolactam derivatives has been achieved through a route that combines selective direct fluorination using fluorine gas with a biochemical amidase process, demonstrating a more efficient and scalable green process compared to palladium-catalyzed methods. rsc.org
Table 3: Green Chemistry Approaches in Fluoroaniline Synthesis
| Approach | Key Principle | Example | Benefits |
| Photoenzymatic Fluorination | Use of light-activated enzymes | Incorporation of fluorine into olefins | High precision, environmentally friendly, sustainable |
| Transition-Metal-Free Catalysis | Avoidance of heavy metals | Eosin Y-photocatalyzed difluoroalkylation of anilines | Reduced toxicity, lower cost, more sustainable |
| Solvent-Free Reactions | Elimination of organic solvents | Hydrogenation of 3-chloro-4-fluoronitrobenzene | Simplified process, reduced waste, suitable for scale-up |
| Biocatalysis | Use of enzymes for key transformations | Amidase-catalyzed asymmetric cyclization | High enantioselectivity, mild reaction conditions, green |
Elucidation of Reaction Mechanisms in the Synthesis of 2 Fluoro 4 2 Methylpropoxy Aniline
Mechanistic Pathways of Nucleophilic Aromatic Substitutions on Fluorinated Benzene (B151609) Rings
Nucleophilic aromatic substitution (SNAr) provides a direct, often metal-free, pathway to functionalize aromatic rings. ichrom.com This mechanism is particularly effective for benzene rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to a good leaving group, like fluorine. taylorfrancis.comgoogle.com
A plausible SNAr route to synthesize 2-Fluoro-4-(2-methylpropoxy)aniline begins with a precursor like 3,4-difluoronitrobenzene. The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the 2-methylpropoxide (isobutoxide) anion, on the carbon atom bearing a fluorine substituent. The aromatic ring must be activated by an EWG. In 3,4-difluoronitrobenzene, the nitro group at C-1 strongly activates the ring. The attack occurs preferentially at the C-4 position (para to the nitro group) over the C-3 position (meta to the nitro group). This regioselectivity is due to the superior stabilization of the resulting negatively charged intermediate, known as a Meisenheimer complex. researchgate.netgoogle.com The negative charge can be delocalized onto the oxygen atoms of the para-nitro group through resonance, a stabilizing effect not possible when the attack is at the meta position. google.com
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) anion, which is a good leaving group. This elimination step is typically fast and results in the formation of 4-(2-methylpropoxy)-2-fluoro-1-nitrobenzene.
The final step in this synthetic sequence is the reduction of the nitro group to an amine (NH₂) using standard reducing agents (e.g., Fe/NH₄Cl or catalytic hydrogenation), yielding the target molecule, this compound. numberanalytics.com
Detailed Mechanisms of C-N Cross-Coupling Reactions Involving Substituted Anilines
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and widely adopted method for forming carbon-nitrogen bonds. A documented synthetic route for 2-fluoro-4-substituted anilines employs this methodology, starting from 2-fluoro-4-bromaniline. ossila.com To prevent self-coupling or other side reactions, the aniline (B41778) starting material is first protected, for instance, by reacting it with pivaloyl chloride to form an amide. ossila.com
The core of the synthesis is the palladium-catalyzed coupling of the protected 2-fluoro-4-bromoanilide with an appropriate amine. The generally accepted mechanism for this reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple:
Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex, stabilized by phosphine (B1218219) ligands, initiates the cycle by inserting into the carbon-bromine bond of the protected 2-fluoro-4-bromoanilide. This step forms a square planar Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.
Following the coupling reaction, a final deprotection step, such as acid-catalyzed hydrolysis, is performed to remove the pivaloyl group and furnish the final product, this compound. ossila.com
Role of Catalysts and Ligands in Enhancing Reaction Selectivity and Efficiency
The success of C-N cross-coupling reactions is highly dependent on the catalyst and ligand system employed. While nickel-based catalysts have emerged as powerful alternatives, palladium remains a mainstay in this field. guidechem.com The ligands coordinated to the metal center are not mere spectators; they play a decisive role in modulating the catalyst's reactivity, stability, and selectivity.
Bulky, electron-rich phosphine ligands are a hallmark of modern cross-coupling catalysis. For the synthesis described in patent CN101863860A, a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized ligand like Xantphos is specified. ossila.com
Ligand Role: Ligands like Xantphos, which is a bulky bisphosphine, enhance the catalytic process in several ways. Their large steric profile promotes the reductive elimination step, which is crucial for product formation and catalyst turnover. Furthermore, their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition step. The specific bite angle of bidentate ligands like Xantphos provides thermal stability to the catalyst and helps prevent the formation of inactive palladium black.
The table below summarizes representative catalyst systems used in C-N cross-coupling reactions, highlighting the importance of matching the ligand to the specific substrates and reaction conditions.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Application |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | 80-100 | Coupling of aryl bromides with amines ossila.com |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Amination of aryl chlorides |
| NiCl₂(dme) | rac-BINAP | K₃PO₄ | Toluene | 110 | Amination of electron-rich aryl chlorides |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | Ullmann condensation of aryl iodides |
Table generated based on general knowledge from sources ossila.comguidechem.com.
Kinetic and Thermodynamic Considerations in Determining Reaction Pathways
The final product distribution of a chemical reaction can be governed by either kinetic or thermodynamic control. Under kinetic control, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier), whereas under thermodynamic control, the major product is the most stable one, as the reaction is allowed to reach equilibrium.
In the SNAr synthesis of this compound from 3,4-difluoronitrobenzene, the regioselectivity is a classic example of convergent kinetic and thermodynamic control. The attack of the nucleophile at the C-4 position (para to the nitro group) has a lower activation energy because the transition state leading to the Meisenheimer complex is significantly stabilized by resonance involving the nitro group. This makes the para-substituted product the kinetic product. This same intermediate is also more stable than the one formed from meta-attack, meaning the final product is also the thermodynamic product. The reaction is typically run under conditions that make it effectively irreversible, solidifying the formation of the kinetically favored product.
In C-N cross-coupling reactions , these considerations also apply. Reaction conditions such as temperature and time can be manipulated to favor the desired product. For instance, running the reaction at a sufficiently high temperature for an extended period can allow an initial, kinetically formed side-product to revert and equilibrate to the more stable, desired thermodynamic product. However, in many well-optimized Buchwald-Hartwig aminations, the conditions are set to ensure the reaction proceeds irreversibly and efficiently towards the desired C-N coupled product, minimizing side reactions like hydrodehalogenation or ether formation.
Computational Mechanistic Studies of Aromatic Substitution and Coupling Reactions
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. These studies provide deep insights into transition state geometries, activation energy barriers, and reaction intermediates that are often difficult or impossible to observe experimentally.
For nucleophilic aromatic substitution , computational studies have been used to model the SNAr pathway. They can precisely calculate the energies of the Meisenheimer intermediates and the corresponding transition states for nucleophilic attack at different positions on the ring. Such studies quantitatively confirm that attack para to a nitro group is energetically more favorable than ortho or meta attack, providing a theoretical foundation for the observed regioselectivity.
In the realm of C-N cross-coupling , computational studies have been instrumental in understanding the intricate role of ligands. Researchers can model the entire catalytic cycle, evaluating how different ligand properties (e.g., bite angle, steric bulk, electronic character) influence the energetics of oxidative addition and reductive elimination. This knowledge accelerates the development of new, more efficient catalysts by allowing for the in silico design and screening of ligands tailored for specific challenging transformations, ultimately leading to milder reaction conditions and broader substrate scope. guidechem.com
The Role of this compound as a Specialized Synthetic Intermediate
The compound this compound, also known as 2-fluoro-4-isobutoxyaniline, is a substituted aniline that serves as a valuable building block in modern organic synthesis. Its chemical structure, featuring a fluorine atom, an amino group, and an isobutoxy group attached to a benzene ring, provides a unique combination of electronic and steric properties. These characteristics make it a versatile intermediate for constructing complex organic molecules and functional materials.
| Property | Value |
| CAS Number | 954577-51-6 bldpharm.com |
| Molecular Formula | C₁₀H₁₄FNO bldpharm.com |
| Molecular Weight | 183.22 g/mol bldpharm.com |
| Synonyms | 4-Fluoro-2-(2-methylpropoxy)aniline, 2-Fluoro-4-isobutoxyaniline |
| SMILES | CC(C)COC1=C(C=C(F)C=C1)N bldpharm.com |
This table presents key identifiers and properties of the compound.
Applications As Advanced Synthetic Intermediates and Building Blocks
Substituted anilines are foundational materials in numerous chemical syntheses, prized for their utility in forming carbon-nitrogen bonds and as precursors to a wide range of functional groups. wisdomlib.orgacs.org The specific substitution pattern of 2-Fluoro-4-(2-methylpropoxy)aniline positions it as a sophisticated component for creating specialized molecules.
The structural complexity of modern pharmaceuticals and agrochemicals often requires starting materials with pre-installed functional groups to streamline synthesis. This compound is a prime example of such a building block. The fluorine atom can enhance metabolic stability and binding affinity, which are critical properties in drug discovery. The isobutoxy group increases lipophilicity, potentially improving a molecule's ability to cross biological membranes. The aniline (B41778) functional group itself is a versatile handle for a variety of chemical transformations.
Anilines are cornerstone reactants for the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous in medicinal chemistry and materials science. wisdomlib.orgresearchgate.net The amino group of this compound can participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like quinolines, benzodiazepines, and other fused ring systems.
For instance, a general and efficient method for synthesizing functionalized quinolines involves the reaction of an aniline with two amino acids, where the aniline core becomes part of the final heterocyclic structure. nih.govorganic-chemistry.orgacs.orgresearchgate.net By analogy, this compound could be employed in similar synthetic strategies to produce highly substituted quinolines. The fluorine and isobutoxy groups would be incorporated directly into the final product, influencing its electronic properties and steric profile. Furthermore, the presence of fluorine can direct the regioselectivity of cyclization reactions, providing a level of control over the final product's architecture. Fluorinated heterocycles are a significant class of compounds with growing applications in pharmaceuticals and advanced materials, often synthesized via cycloaddition or condensation pathways. nih.govnih.govresearchgate.net
The term "specialty organic compounds" encompasses a wide range of molecules with specific functions, including pharmaceuticals, agrochemicals, dyes, and pigments. Halogenated anilines are crucial intermediates in the production of many of these products. For example, 4-fluoroaniline (B128567) is a known precursor in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs, as well as dyes. ontosight.ai
Given this precedent, this compound serves as a logical precursor for next-generation specialty compounds. Its unique trifunctional nature allows for the creation of molecules with tailored properties. In medicinal chemistry, modifying aniline-containing drugs is a common strategy to fine-tune pharmacological profiles, enhance receptor selectivity, and mitigate toxicity. The specific combination of substituents in this compound makes it a candidate for developing new active pharmaceutical ingredients (APIs) or advanced agrochemicals where precise control over lipophilicity and metabolic stability is required. nih.gov
Modern organic synthesis relies on strategic planning to maximize efficiency, especially for complex targets. Convergent and divergent syntheses are two powerful strategies in this regard.
Divergent Synthesis: This strategy begins with a common starting material that is elaborated through various reaction pathways to create a library of related but distinct compounds. nih.govorganic-chemistry.org this compound is an excellent starting point for a divergent synthesis. Its aniline group can be transformed into a wide array of other functionalities (e.g., via diazotization) or used as an anchor for building out different molecular scaffolds, leading to a diverse set of novel compounds for screening and discovery. wisdomlib.orgdatapdf.com
| Synthetic Strategy | Description | Applicability of this compound |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.orgscholarsresearchlibrary.com | Can be prepared as a key fragment containing fluoro, amino, and isobutoxy groups for later-stage coupling. |
| Divergent Synthesis | A common intermediate is used to generate a library of diverse compounds. nih.govresearchgate.net | Serves as a versatile starting point for creating various derivatives by modifying the core functional groups. |
This interactive table outlines how this compound fits into major synthetic methodologies.
The applications of fluoroanilines extend beyond pharmaceuticals and into the realm of materials science. Halogenated anilines can be used as monomers for the synthesis of specialty polymers with enhanced properties. For example, the polymerization of fluoroaniline (B8554772) derivatives can lead to polyanilines with modified electronic, thermal, and solubility characteristics.
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Fluoro-4-(2-methylpropoxy)aniline. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the isobutoxy group (CH₂, CH, and CH₃), and the amine (NH₂) protons. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals provide crucial information about the connectivity of the atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of these signals are indicative of the electronic environment of each carbon, for instance, whether it is part of the aromatic ring, the ether linkage, or the alkyl chain.
¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. It provides a direct method to confirm the presence and electronic environment of the fluorine atom on the aromatic ring. The chemical shift and coupling constants in the ¹⁹F NMR spectrum can provide insights into the electronic effects of the other substituents on the ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.0 | Multiplet | 3H |
| NH₂ | 3.5 - 4.5 | Singlet (broad) | 2H |
| O-CH₂ | 3.7 - 3.9 | Doublet | 2H |
| CH(CH₃)₂ | 1.9 - 2.1 | Multiplet | 1H |
| CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 6H |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
Infrared (IR) Spectroscopy is particularly effective for detecting polar bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the alkyl group, C-O stretching of the ether linkage, and C-F stretching of the fluoro group.
Raman Spectroscopy , which relies on the scattering of light, is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. For instance, the aromatic ring vibrations are often strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-O (Ether) | Stretch | 1000 - 1300 |
| C-F | Stretch | 1000 - 1400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. In the mass spectrometer, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio.
The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a "fingerprint" of the molecule. The analysis of these fragments can help to confirm the presence of the isobutoxy group, the fluoro-substituted aniline (B41778) ring, and other structural features.
X-ray Diffraction Analysis for Solid-State Structure Determination of Crystalline Derivatives
For crystalline derivatives of this compound, X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the diffraction pattern produced.
The resulting data allows for the calculation of bond lengths, bond angles, and torsion angles within the molecule. This provides an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. While this technique is dependent on the ability to grow suitable crystals, it provides the most definitive structural information. Studies on related aniline derivatives have shown how intermolecular forces like O—H⋯N and C—H⋯F hydrogen bonds can lead to the formation of complex three-dimensional networks in the solid state. researchgate.net
Advanced Spectroscopic Methods for In-situ Reaction Monitoring and Mechanistic Insights
The synthesis of this compound can be monitored in real-time using advanced in-situ spectroscopic techniques. Methods such as ReactIR (in-situ IR spectroscopy) and process NMR allow chemists to follow the progress of a reaction by continuously measuring the spectra of the reaction mixture.
This real-time data provides valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants. Such insights are crucial for optimizing reaction conditions, ensuring reaction completion, and understanding the underlying reaction mechanism. For instance, monitoring the disappearance of the reactant's characteristic spectral features and the appearance of the product's signals can confirm the successful progression of the synthesis.
Theoretical and Computational Chemistry Studies of 2 Fluoro 4 2 Methylpropoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic distribution, energy, and other properties.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying substituted anilines and other organic molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used in conjunction with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
For 2-Fluoro-4-(2-methylpropoxy)aniline, DFT calculations would be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal how the fluorine, amino, and isobutoxy groups influence the planarity of the benzene (B151609) ring.
Calculate molecular energies: Obtain the total electronic energy, which is crucial for comparing the stability of different conformations or isomers.
Predict electronic properties: Determine properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map would be particularly insightful, as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical reactions.
Ab initio and Semi-empirical Methods for Electronic Characterization
While DFT is a dominant method, other approaches also offer valuable insights.
Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. HF is a foundational method that provides a good starting point, while MP2 and CC methods incorporate electron correlation to achieve higher accuracy, albeit at a greater computational expense. For a molecule like this compound, these methods could be used to benchmark the results obtained from DFT.
Semi-empirical methods: These methods, such as AM1 and PM3, are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying very large molecules or for performing initial, less computationally demanding, explorations of molecular properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and its Implications for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. For an aniline (B41778) derivative, the HOMO is typically localized on the benzene ring and the amino group.
LUMO: Represents the ability to accept an electron. The LUMO is usually distributed over the aromatic ring.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. For this compound, the HOMO-LUMO gap would provide insights into its charge transfer capabilities and its potential use in electronic applications.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.
For this compound, NBO analysis would quantify:
Hyperconjugative interactions: These are stabilizing interactions that result from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals of the benzene ring (n → π*) would be quantified.
Charge distribution: NBO analysis provides a more detailed picture of the charge on each atom than simple Mulliken population analysis.
Hybridization: It determines the hybridization of the atomic orbitals involved in bonding.
Vibrational Frequency Calculations and Spectroscopic Data Correlation
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, one can assign the observed spectral bands to specific molecular motions (stretching, bending, etc.).
For this compound, these calculations would:
Confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
Predict the complete IR and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.
Aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C-F bond, the C-O-C bonds of the ether linkage, and the aromatic C-H bonds could be precisely identified.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the quantum chemical methods described above typically focus on a single, static molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of a molecule over time, including its conformational flexibility and its interactions with other molecules (e.g., in a solvent).
An MD simulation of this compound could reveal:
Conformational landscape: The isobutoxy group has several rotatable bonds, and MD simulations could explore the different accessible conformations and their relative stabilities.
Solvent effects: By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences the molecule's structure and dynamics.
Intermolecular interactions: The simulations would provide detailed information about hydrogen bonding and other non-covalent interactions between molecules of this compound or between the solute and solvent.
Theoretical Studies on Reaction Pathways and Transition States for Aniline Derivatives
Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction pathways and characterizing the fleeting transition states of aniline derivatives. These studies, often employing methods like Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), offer molecular-level insights that are often difficult to obtain through experimental means alone. By modeling the potential energy surface of a reaction, researchers can identify the most probable routes from reactants to products, including the high-energy transition state structures that govern the reaction rate. mdpi.comsolubilityofthings.com
Computational investigations into the reaction mechanisms of aniline derivatives cover a wide range of transformations. For instance, the atmospheric oxidation of anilines, often initiated by hydroxyl (•OH) radicals, has been a subject of significant theoretical interest. mdpi.com Such studies typically explore various possible reaction channels, including hydrogen abstraction from the amino group (-NH2) or the aromatic ring, as well as radical addition to the ring. mdpi.com The calculated energy barriers for each pathway help to predict the major products formed under different conditions. mdpi.com
Similarly, the reactions of aniline derivatives with other radical species, such as the methyl (•CH3) radical, have been computationally modeled. nih.gov These studies reveal competition between different reaction pathways, such as hydrogen abstraction from the amino group versus addition of the radical to the ortho, meta, or para positions of the aromatic ring. nih.gov The relative energies of the transition states for these competing pathways determine the selectivity of the reaction. nih.gov
Electrochemical oxidation of aniline derivatives represents another area where theoretical studies have provided crucial mechanistic details. mdpi.com Computational models can help to understand the initial electron transfer process, the formation of radical cations, and subsequent follow-up reactions like dimerization or polymerization, which are characteristic of many aniline compounds. mdpi.com
The insights gained from these theoretical investigations are not purely academic. They are instrumental in fields such as materials science, for understanding the polymerization of anilines to form conductive polymers, and in environmental chemistry, for predicting the fate of aniline-based pollutants in the atmosphere. mdpi.commdpi.com Furthermore, understanding the reactivity of the aniline core is fundamental for the rational design of new pharmaceuticals and agrochemicals, where the aniline moiety is a common structural motif. chemimpex.com
Calculated Activation Energies for Reactions of Aniline Derivatives
The following table presents a selection of computationally determined activation energies (Ea) for various reactions involving aniline and its derivatives. This data illustrates how theoretical chemistry can quantify the energy barriers that control reaction kinetics and selectivity.
| Reactant(s) | Reaction Type | Computational Method | Activation Energy (kJ/mol) | Reference |
| Aniline + •OH | H-abstraction from -NH2 | CCSD(T)//M06-2X | Not specified | mdpi.com |
| Aniline + •OH | •OH addition to ortho-position | CCSD(T)//M06-2X | Not specified | mdpi.com |
| Aniline + •CH3 | H-abstraction from -NH2 | CCSD(T)//M06-2X | 40.63 ± 0.29 | nih.gov |
| Aniline + •CH3 | •CH3 addition to ortho-position | CCSD(T)//M06-2X | 56.94 ± 1.17 | nih.gov |
| Aniline + Promethazine | Oxidative Coupling | DFT (B3LYP/DGDZVP) | 9.3369 | researchgate.net |
Derivatization and Structure Activity Relationship Sar Studies
Systematic Modification of the 2-Fluoro-4-(2-methylpropoxy)aniline Scaffold
Systematic modification of the this compound scaffold can be approached by targeting its three main components: the aniline (B41778) nitrogen, the aromatic ring, and the isobutoxy side chain.
Modification of the Aniline Nitrogen: The primary amino group (-NH₂) is a key site for derivatization. It can be readily acylated to form amides, treated with sulfonyl chlorides to produce sulfonamides, or alkylated to yield secondary and tertiary amines. These modifications can significantly alter the compound's electronic properties, hydrogen bonding capacity, and steric bulk. For instance, converting the highly activating amino group to an amide reduces its nucleophilicity and serves as a common protective group strategy. utdallas.eduquora.com This prevents unwanted side reactions during subsequent electrophilic aromatic substitution and helps control regioselectivity by favoring para-substitution due to increased steric hindrance. utdallas.edu
Modification of the Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution. The existing substituents—fluoro, amino, and alkoxy groups—collectively influence the position of new incoming groups. Both the amino and alkoxy groups are strong activating, ortho-, para-directors, while the fluorine atom is a deactivating ortho-, para-director. libretexts.org This makes positions 3, 5, and 6 potential sites for substitution, with the precise outcome depending on reaction conditions and the interplay of electronic and steric effects.
Synthesis and Investigation of Fluoroaniline (B8554772) Derivatives with Varied Alkoxy Substituents
Varying the alkoxy substituent at the C-4 position is a common strategy in medicinal chemistry to fine-tune a molecule's pharmacokinetic profile. Replacing the isobutoxy group with other alkoxy chains can modulate lipophilicity, which affects solubility, cell membrane permeability, and protein binding.
For example, a systematic study might involve synthesizing a series of analogues where the isobutoxy group is replaced by smaller (methoxy, ethoxy) or larger, more complex chains (benzyloxy, cyclohexyloxy). The synthesis of such aryl alkyl ethers generally involves the Williamson ether synthesis, reacting the corresponding 4-aminophenol (B1666318) derivative with an appropriate alkyl halide. The investigation of these derivatives would focus on correlating the chain length, branching, and presence of additional functional groups within the alkoxy chain to changes in biological activity.
| Alkoxy Substituent | Potential Impact on Properties |
| Methoxy (-OCH₃) | Increases polarity compared to isobutoxy; minimal steric hindrance. |
| Ethoxy (-OCH₂CH₃) | Slightly more lipophilic and larger than methoxy. |
| n-Butoxy (-(CH₂)₃CH₃) | Increases lipophilicity; linear chain may interact differently with binding pockets compared to the branched isobutyl group. |
| Cyclohexyloxy (-O-c-C₆H₁₁) | Significantly increases steric bulk and lipophilicity. |
| Benzyloxy (-OCH₂Ph) | Introduces an additional aromatic ring, allowing for potential π-π stacking interactions; increases size and lipophilicity. |
This table is illustrative, showing potential modifications to the alkoxy group and their generally expected impact on molecular properties.
Introduction of Diverse Functional Groups on the Aromatic Ring and Nitrogen Atom
Expanding the chemical space of this compound involves introducing a wide array of functional groups at various positions. This allows for the probing of specific interactions within a biological target, such as a receptor or enzyme active site.
On the Aromatic Ring: Electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents. The powerful activating effects of the amino and alkoxy groups make the ring highly reactive. libretexts.orgyoutube.com To achieve controlled monosubstitution and avoid side reactions, the highly reactive amino group is often protected, for example, as an acetanilide. utdallas.eduquora.com This temporarily reduces its activating influence.
On the Nitrogen Atom: The nucleophilic nature of the aniline nitrogen allows for a vast number of modifications. Reaction with various acyl chlorides, sulfonyl chlorides, isocyanates, or isothiocyanates can yield amides, sulfonamides, ureas, and thioureas, respectively. These derivatives introduce different hydrogen bond donors and acceptors, which can be critical for target binding. A patent for synthesizing related 2-fluoro-4-substituted-amino anilines describes a palladium-catalyzed coupling reaction between a protected 2-fluoro-4-bromoaniline and various amines, followed by deprotection. google.com This highlights a robust method for introducing diverse substituents onto the nitrogen atom.
| Position of Derivatization | Functional Group Introduced | Potential Synthetic Method |
| Aromatic Ring (C-3, C-5) | Nitro (-NO₂) | Nitration (e.g., HNO₃/H₂SO₄) on protected aniline. |
| Aromatic Ring (C-3, C-5) | Bromo (-Br) | Bromination (e.g., Br₂/CH₃COOH) on protected aniline. |
| Nitrogen Atom (-NHR) | Acetyl (-COCH₃) | Acylation with acetyl chloride or acetic anhydride. youtube.com |
| Nitrogen Atom (-NHR) | Sulfonyl (-SO₂R') | Reaction with a sulfonyl chloride (e.g., TsCl). |
| Nitrogen Atom (-NHR) | Alkyl (-R') | Reductive amination or N-alkylation reactions. |
This table provides examples of derivatization strategies for the this compound scaffold.
Impact of Substitution Patterns on Synthetic Accessibility and Reactivity of Derivatives
The pattern of substitution significantly influences both the ease of synthesis (synthetic accessibility) and the chemical reactivity of the resulting derivatives.
Reactivity of Derivatives: The introduction of new substituents alters the electronic landscape of the molecule.
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring, making it less reactive towards further electrophilic substitution but more susceptible to nucleophilic aromatic substitution (SNAr).
Electron-Donating Groups (EDGs) like additional alkyl groups would further increase the ring's electron density, enhancing its reactivity towards electrophiles. The reactivity of the N-H bond is also modified. Acylation, for example, withdraws electron density from the nitrogen, making the lone pair less available and the amide proton more acidic compared to the parent aniline. quora.com
General Principles of Fluorine and Alkyl Group Effects on Aromatic Systems Reactivity
The reactivity of the this compound system is governed by the combined electronic and steric effects of its substituents.
Fluorine Group Effects: The fluorine atom exerts a dual electronic effect on the aromatic ring:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. nih.gov This effect deactivates the ring, making it less nucleophilic and less reactive toward electrophiles compared to benzene. numberanalytics.com
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. csbsju.edu This resonance effect increases the electron density at the ortho and para positions.
Alkoxy and Alkyl Group Effects:
Alkoxy Group (-OR): The isobutoxy group is a powerful activating group. The oxygen atom exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M) by donating its lone pair electrons to the ring. vedantu.comdoubtnut.com The +M effect far outweighs the -I effect, leading to a significant increase in electron density on the aromatic ring, especially at the ortho and para positions. libretexts.orgvedantu.com This makes the ring highly activated towards electrophilic substitution.
Alkyl Component: The isobutyl portion of the alkoxy group contributes a weak electron-donating inductive effect (+I). Its primary influence is steric; its branched structure creates bulk that can hinder reactions at adjacent positions. libretexts.org
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes for Substituted Fluoroanilines
The future of synthesizing 2-Fluoro-4-(2-methylpropoxy)aniline and its analogs is intrinsically linked to the principles of green chemistry. Research is actively moving away from traditional, often harsh, multi-step syntheses towards more elegant and environmentally benign alternatives. A significant area of focus is the adoption of photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions. youtube.com This approach can facilitate key bond-forming steps, such as C-N and C-O couplings, potentially allowing for the direct synthesis of the isobutoxy ether on a fluoronitrobenzene precursor before reduction, thereby reducing the reliance on harsh reagents and high temperatures. rsc.org
Another promising avenue is the use of organocatalysis, which employs small, metal-free organic molecules to catalyze reactions. nih.gov For the synthesis of chiral derivatives, asymmetric organocatalysis offers a powerful tool for establishing stereocenters with high selectivity, a field highlighted by the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com This could be instrumental in creating enantiomerically pure versions of more complex molecules derived from this compound.
Future synthetic strategies will likely prioritize atom economy, minimize waste generation, and utilize renewable feedstocks and safer solvents. acs.org The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will be crucial in streamlining the synthesis of complex fluoroanilines.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Parameters
| Parameter | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Emerging Sustainable Route (e.g., Photoredox Catalysis) |
|---|---|---|
| Energy Source | High Temperature (Thermal Heating) | Visible Light |
| Catalyst | Often stoichiometric base, phase-transfer catalysts | Catalytic amounts of photosensitizer and/or metal |
| Reaction Conditions | Harsh, often requires inert atmosphere | Mild (room temperature), often air-tolerant |
| Solvents | High-boiling, often non-renewable organic solvents | Greener solvents (e.g., acetone, lower alcohols) |
| Waste Profile | Significant salt byproducts, higher E-Factor | Lower byproduct formation, improved atom economy |
Exploration of Novel Catalytic Systems for Selective Functionalization
Beyond improving its synthesis, future research will heavily focus on the selective functionalization of the this compound scaffold to create novel and valuable derivatives. The existing aromatic ring presents multiple sites for modification, and achieving high regioselectivity is a key challenge.
Novel catalytic systems are being developed to precisely target specific C-H bonds. For instance, transition-metal-catalyzed C-H activation could allow for the direct introduction of new substituents at positions ortho or meta to the existing groups, bypassing the need for pre-functionalized starting materials. rsc.org This would dramatically increase the efficiency of creating libraries of related compounds for screening in pharmaceutical or materials science applications.
Furthermore, photocatalytic methods are emerging as a powerful tool for selective functionalization. Light-driven processes can generate highly reactive radical species under controlled conditions, enabling transformations that are difficult to achieve with traditional methods. youtube.com An example is the copper-catalyzed photoredox Chan-Lam coupling, which provides an environmentally friendly route for N-arylation without the need for sacrificial oxidants. nih.gov Such technologies could be adapted to further functionalize the aniline (B41778) nitrogen of this compound, attaching complex aryl or heteroaryl groups.
Integration of this compound Synthesis with Flow Chemistry and Automated Platforms
The shift from batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. innovationnewsnetwork.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms. In a flow reactor, reagents are pumped through a network of tubes and mixed, with precise control over parameters like temperature, pressure, and reaction time. This offers significant advantages, including enhanced safety (as only small volumes of reactive intermediates are present at any given time), improved heat transfer, and greater reproducibility. nus.edu.sg
The integration of flow reactors with automated systems is a particularly powerful trend. researchgate.net Automated platforms can perform multi-step syntheses, including reaction work-up and purification, with minimal human intervention. sigmaaldrich.comnih.gov For a molecule like this compound, an automated system could be programmed to perform the etherification, nitro group reduction, and subsequent functionalization steps in a continuous, end-to-end process. This not only accelerates the production of the target molecule but also facilitates rapid library synthesis, where dozens or hundreds of derivatives can be produced for high-throughput screening. innovationnewsnetwork.comnus.edu.sg
Table 2: Batch vs. Automated Flow Synthesis for a Key Synthetic Step
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward, by running the system for longer |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |
| Reproducibility | Can vary between batches | Highly consistent and reproducible |
| Process Control | Manual or semi-automated, less precise | Fully automated, precise digital control of parameters |
| Data Logging | Often manual | Comprehensive, real-time data logging |
| Footprint | Large, requires multiple pieces of glassware | Compact, integrated module |
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry is transitioning from a tool for explaining observed results to a predictive powerhouse for designing new reactions and molecules. Techniques like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound with high accuracy. nih.gov
In the future, computational models will be used to:
Predict Reaction Outcomes: By calculating the energy profiles of different reaction pathways, chemists can predict which synthetic route will be the most efficient and selective, saving significant time and resources in the lab.
Design Novel Catalysts: Computational screening can identify promising new catalyst structures for specific transformations, such as the selective C-H functionalization of the aniline ring.
Understand Reactivity: Models like the dual descriptor can map the electrophilic and nucleophilic regions of the molecule, predicting how it will interact with other reagents and guiding the design of new functional molecules. scirp.org For instance, modeling can clarify the influence of the fluorine atom and the bulky isobutoxy group on the reactivity of the amine and the aromatic ring.
The integration of machine learning and artificial intelligence (AI) with these computational tools will further accelerate discovery, allowing for the rapid screening of vast chemical spaces to identify molecules with desired properties. researchgate.net
Potential for Utilization in Novel Materials and Functional Molecules Beyond Current Applications
While substituted anilines are established building blocks in pharmaceuticals and agrochemicals, future research will explore their use in advanced materials and functional molecules. The unique combination of a fluorine atom (imparting properties like increased metabolic stability and altered electronics), an amine (a versatile chemical handle), and an isobutoxy group (influencing solubility and steric profile) makes this compound an intriguing monomer or precursor.
Potential areas of exploration include:
Specialty Polymers: It could serve as a monomer for the synthesis of novel polyanilines or polyimides. The fluorine and isobutoxy substituents would likely impart unique properties to the resulting polymer, such as low dielectric constant, high thermal stability, or specific surface properties, making them suitable for applications in microelectronics or advanced coatings.
Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transporting materials in transistors. Its electronic properties can be fine-tuned through further functionalization.
Functional Dyes and Sensors: The aniline scaffold is a core component of many dyes. By attaching chromophoric or fluorophoric groups, novel sensors could be developed where binding to a target analyte induces a change in color or fluorescence, with the fluoro-isobutoxy substitution pattern modulating the spectral properties and selectivity.
This forward-looking research will transform this compound from a simple intermediate into a versatile platform for creating a new generation of high-performance materials and molecules.
Q & A
Q. What are the optimized synthetic routes for preparing 2-Fluoro-4-(2-methylpropoxy)aniline?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorinated nitro intermediates (e.g., 2-fluoro-4-nitrophenol) can react with 2-methylpropanol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Reaction monitoring by TLC or HPLC is critical to confirm intermediate formation .
Q. How can spectroscopic techniques characterize this compound?
- NMR : H NMR confirms the presence of the aromatic protons (δ 6.5–7.5 ppm), methoxypropyl group (δ 3.4–4.2 ppm), and amine protons (δ 4.8–5.2 ppm). F NMR identifies the fluorine environment (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (m/z ~209) and fragmentation patterns to validate the structure .
- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .
Q. What solvents are suitable for dissolving this compound?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane, chloroform). Ethanol or methanol may require heating for full dissolution .
Q. How should this compound be stored to ensure stability?
Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents (e.g., peroxides), which can degrade the amine group or ether linkage .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?
The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution at the ortho and para positions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds via Pd-catalyzed cross-coupling, requiring optimized ligand systems (e.g., Pd(PPh₃)₄) and mild bases (Na₂CO₃) in THF/water . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. How does this compound interact with biological targets?
In vitro studies suggest the compound induces oxidative stress in microbial cells by generating ROS (e.g., superoxide radicals), disrupting membrane integrity. For example, algal toxicity assays (e.g., against Alexandrium tamarense) show EC₅₀ values of ~10–20 μM. LC-MS/MS can track metabolite formation (e.g., hydroxylated derivatives) .
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to identify binding pockets.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute Fukui indices for electrophilic/nucleophilic sites .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS) .
Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Method Validation : Ensure consistency in assay conditions (pH, temperature, solvent controls).
- Structural Confirmation : Re-analyze compound purity via HPLC and HRMS to rule out impurities.
- Comparative Studies : Benchmark against analogs (e.g., 4-ethoxy or 2-methyl derivatives) to isolate substituent effects .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Protection-Deprotection : Use Boc or Fmoc groups to protect the amine during harsh reactions (e.g., nitrations).
- Microwave-Assisted Synthesis : Reduce reaction time for steps like etherification (30 mins vs. 12 hrs under conventional heating) .
- Flow Chemistry : Enhance reproducibility in scaling up Pd-catalyzed reactions .
Q. How to design experiments assessing environmental impacts of this compound?
- Ecotoxicology : Perform OECD 201/202 tests on Daphnia magna and Pseudokirchneriella subcapitata to determine LC₅₀/EC₅₀.
- Degradation Studies : Use MnFe₂O₄/Zn₂SiO₄ photocatalysts under UV-vis light to track breakdown products via LC-TOF-MS .
Methodological Notes
- Data Reporting : Include error margins (SEM/SD) and statistical tests (ANOVA) in bioactivity studies.
- Safety : Use fume hoods and PPE when handling fluorinated amines due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
